1-Benzyl-5-methoxyindoline-2,3-dione
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-5-methoxyindoline-2,3-dione involves the condensation of 2,3-dimethoxybenzaldehyde with glycine in the presence of a catalytic amount of acetic acid. The resulting Schiff base is then reduced by sodium borohydride to produce the final compound.Molecular Structure Analysis
The molecular formula of this compound is C16H13NO3 . The average mass is 267.279 Da and the monoisotopic mass is 267.089539 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 464.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has a pKa of 4.4 and log P value of 2.85, indicating its lipophilic character.Scientific Research Applications
Crystal Structure and Quantum Chemical Calculations
The compound 1-benzyl-5-methoxyindoline-2,3-dione has been studied for its crystal structure and quantum chemical calculations. Specifically, the Schiff base compound, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, derived from this compound, was characterized using elemental analysis, NMR spectroscopy, and single-crystal X-ray structural analysis. These studies help in understanding the molecular structures and stabilities of its isomers (Abdel El‐wahab et al., 2021).
Potential Anti-Psoriasis Agents
This compound derivatives have been synthesized and evaluated for their anti-inflammatory activity, particularly as potential anti-psoriasis agents. Compounds derived from this structure showed improved inhibitory activities on TNF-α and IL-6 expression in cell models, suggesting potential therapeutic applications in psoriasis (Tang et al., 2018).
Corrosion Inhibition
Research has also explored the use of derivatives of this compound in corrosion inhibition. Specifically, compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione showed effective inhibition properties for mild steel corrosion in acidic solutions. This application is significant for materials chemistry and environmental sustainability (Chafiq et al., 2020).
Biodegradable Polyesteramides
The compound has applications in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides were obtained by copolymerization, which is relevant in materials science, particularly for the development of new biodegradable polymers (Veld et al., 1992).
Alzheimer’s Disease Research
Derivatives of this compound have been studied for their potential as multi-functional anti-Alzheimer agents. These compounds were designed to inhibit both acetylcholinesterase and β-secretase, which are important targets in Alzheimer’s disease treatment (Panek et al., 2018).
properties
IUPAC Name |
1-benzyl-5-methoxyindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-7-8-14-13(9-12)15(18)16(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQKVFGHHQVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463481 | |
Record name | N-Benzyl-5-methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16077-10-4 | |
Record name | N-Benzyl-5-methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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